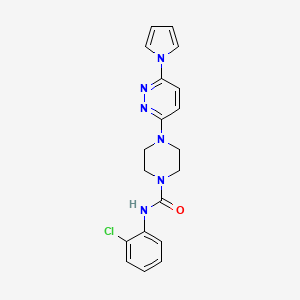
4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(2-chlorophenyl)piperazine-1-carboxamide
Overview
Description
4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(2-chlorophenyl)piperazine-1-carboxamide, also known as PPCC, is a chemical compound that has gained attention in the scientific community for its potential applications in the field of medicine. PPCC is a piperazine derivative that has been shown to exhibit promising pharmacological properties, making it a potentially useful drug candidate for the treatment of various diseases.
Mechanism Of Action
The mechanism of action of 4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(2-chlorophenyl)piperazine-1-carboxamide involves the inhibition of specific enzymes and receptors in the body. 4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(2-chlorophenyl)piperazine-1-carboxamide has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling pathways. Additionally, 4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(2-chlorophenyl)piperazine-1-carboxamide has been shown to bind to certain receptors in the body, such as the serotonin receptor, which can modulate neurotransmitter release and affect various physiological processes.
Biochemical And Physiological Effects
Studies have shown that 4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(2-chlorophenyl)piperazine-1-carboxamide exhibits various biochemical and physiological effects in the body. 4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(2-chlorophenyl)piperazine-1-carboxamide has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anti-cancer agent. Additionally, 4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(2-chlorophenyl)piperazine-1-carboxamide has been shown to exhibit anti-inflammatory and analgesic effects, making it a potential treatment for conditions such as arthritis and chronic pain.
Advantages And Limitations For Lab Experiments
One of the advantages of using 4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(2-chlorophenyl)piperazine-1-carboxamide in lab experiments is its potent inhibitory activity against certain enzymes and receptors, which can provide valuable insights into the underlying mechanisms of various diseases. Additionally, 4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(2-chlorophenyl)piperazine-1-carboxamide has been shown to exhibit good bioavailability and pharmacokinetic properties, making it a potentially useful drug candidate. However, one limitation of using 4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(2-chlorophenyl)piperazine-1-carboxamide in lab experiments is its relatively low solubility, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on 4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(2-chlorophenyl)piperazine-1-carboxamide. One area of focus could be the development of more potent and selective derivatives of 4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(2-chlorophenyl)piperazine-1-carboxamide that exhibit improved pharmacological properties. Additionally, further studies could be conducted to investigate the potential applications of 4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(2-chlorophenyl)piperazine-1-carboxamide in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, studies could be conducted to investigate the potential use of 4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(2-chlorophenyl)piperazine-1-carboxamide as a tool for studying various signaling pathways and physiological processes in the body.
Scientific Research Applications
4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(2-chlorophenyl)piperazine-1-carboxamide has been the subject of extensive scientific research due to its potential applications in the treatment of various diseases. Studies have shown that 4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(2-chlorophenyl)piperazine-1-carboxamide exhibits potent inhibitory activity against certain enzymes and receptors, making it a potential drug candidate for the treatment of cancer, inflammation, and neurological disorders.
properties
IUPAC Name |
N-(2-chlorophenyl)-4-(6-pyrrol-1-ylpyridazin-3-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN6O/c20-15-5-1-2-6-16(15)21-19(27)26-13-11-25(12-14-26)18-8-7-17(22-23-18)24-9-3-4-10-24/h1-10H,11-14H2,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTWZRXEYNECAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CC=C3)C(=O)NC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(2-chlorophenyl)piperazine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



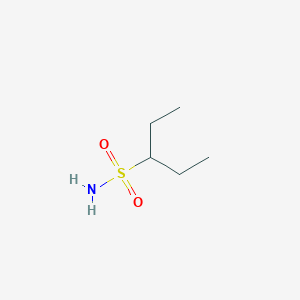
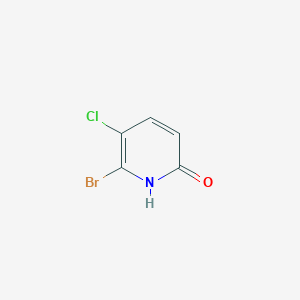
![N-(4-(5-(cyclopentylcarbamoyl)-2H-tetrazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3237903.png)
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B3237909.png)
![5-bromo-N-(pyridin-2-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B3237913.png)
![6-Bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3237915.png)
![N-(1H-benzo[d][1,2,3]triazol-5-yl)-6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamide](/img/structure/B3237920.png)
![2-(3,4-Dimethoxyphenyl)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone](/img/structure/B3237931.png)
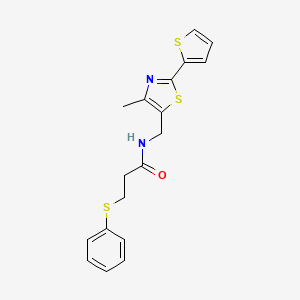
![1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(o-tolyloxy)ethanone](/img/structure/B3237948.png)
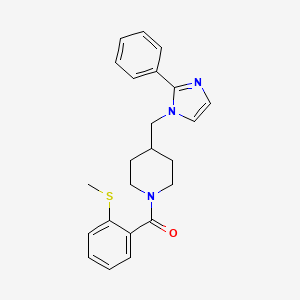
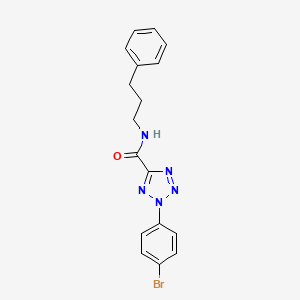
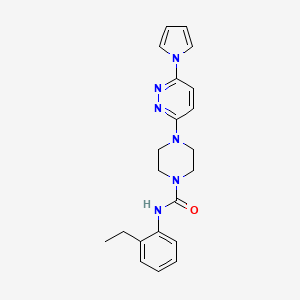
![N-(4-(benzyloxy)benzyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B3237975.png)